molecular formula C34H18 B14675830 1,1'-(Ethyne-1,2-diyl)dipyrene CAS No. 33895-41-9

1,1'-(Ethyne-1,2-diyl)dipyrene

Cat. No.: B14675830
CAS No.: 33895-41-9
M. Wt: 426.5 g/mol
InChI Key: XVBYBJIYCYODQO-UHFFFAOYSA-N
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Description

Bis(1-pyrenyl)ethyne is a compound derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two pyrene units connected by an ethyne (acetylene) linkage, resulting in a highly conjugated system. The extended π-conjugation in bis(1-pyrenyl)ethyne imparts distinctive photophysical characteristics, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-pyrenyl)ethyne typically involves the coupling of pyrene derivatives through alkyne linkages. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts to facilitate the formation of the ethyne bond between two pyrene units. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .

Industrial Production Methods: While the industrial-scale production of bis(1-pyrenyl)ethyne is less common, the principles of the Sonogashira coupling can be adapted for larger-scale synthesis. This involves optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis(1-pyrenyl)ethyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(1-pyrenyl)ethyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(1-pyrenyl)ethyne is primarily related to its photophysical properties. The compound exhibits strong fluorescence due to the extended π-conjugation, which allows for efficient absorption and emission of light. This property is exploited in applications such as bioimaging and sensing. The molecular targets and pathways involved include interactions with biological molecules that can quench or enhance fluorescence, depending on the environment .

Comparison with Similar Compounds

Uniqueness: Bis(1-pyrenyl)ethyne stands out due to its specific ethyne linkage, which provides a unique combination of rigidity and flexibility in the molecular structure. This results in distinct photophysical properties that are advantageous for applications requiring high fluorescence and stability .

Properties

CAS No.

33895-41-9

Molecular Formula

C34H18

Molecular Weight

426.5 g/mol

IUPAC Name

1-(2-pyren-1-ylethynyl)pyrene

InChI

InChI=1S/C34H18/c1-3-23-13-15-27-11-9-21(29-19-17-25(5-1)31(23)33(27)29)7-8-22-10-12-28-16-14-24-4-2-6-26-18-20-30(22)34(28)32(24)26/h1-6,9-20H

InChI Key

XVBYBJIYCYODQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

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